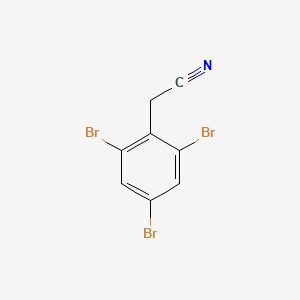

2-(2,4,6-Tribromophenyl)acetonitrile

Description

Properties

Molecular Formula |

C8H4Br3N |

|---|---|

Molecular Weight |

353.84 g/mol |

IUPAC Name |

2-(2,4,6-tribromophenyl)acetonitrile |

InChI |

InChI=1S/C8H4Br3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |

InChI Key |

UDWVHCZATQCGOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CC#N)Br)Br |

Origin of Product |

United States |

Preparation Methods

Reaction with Sodium Cyanide in Polar Aprotic Solvents

The most widely reported method involves the displacement of a halogen atom (Br or Cl) from 2,4,6-tribromobenzyl halides using sodium cyanide (NaCN). Dimethylformamide (DMF) serves as the optimal solvent due to its high polarity and ability to stabilize transition states.

Procedure :

-

Substrate : 3-Bromo-2-methylbenzyl bromide or analogous derivatives.

-

Conditions : NaCN (1.5 equiv), DMF, 100°C, 12 hours.

-

Work-up : Quenching with potassium permanganate, extraction with ethyl acetate, and silica gel chromatography.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where cyanide ion attacks the electrophilic benzylic carbon, displacing bromide. Steric hindrance from the 2,4,6-tribromophenyl group slightly reduces yield, necessitating elevated temperatures.

Methanesulfonate Intermediate Route

To enhance leaving-group ability, methanesulfonate esters of 2,4,6-tribromobenzyl alcohol are employed. This method improves reaction efficiency and reduces side products.

Procedure :

-

Substrate : (3-Bromo-2-methylphenyl)methyl methanesulfonate.

-

Conditions : KCN (1.2 equiv), DMF, room temperature, 16 hours.

-

Work-up : Extraction with dichloromethane, drying over Na2SO4, and column chromatography.

Advantages :

-

Methanesulfonate’s superior leaving-group ability accelerates substitution.

-

Milder conditions (room temperature) minimize decomposition.

Alkylation of Cyanide Salts Under Basic Conditions

Use of Sodium Hydride and Alkyl Halides

This method involves deprotonating acetonitrile derivatives followed by alkylation with 2,4,6-tribromobenzyl halides.

Procedure :

-

Substrate : (3-Bromo-2-methylphenyl)acetonitrile.

-

Conditions : NaH (2 equiv), methyl iodide (2.5 equiv), THF, 0°C to room temperature, 12 hours.

-

Work-up : Quenching with NH4Cl, extraction with ethyl acetate, and silica gel chromatography.

Mechanistic Insight :

Sodium hydride generates a resonance-stabilized nitrile anion, which undergoes SN2 attack on the alkyl halide. The steric bulk of the tribromophenyl group necessitates prolonged reaction times.

Comparative Analysis of Methods

| Method | Substrate | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| NaCN in DMF | 2,4,6-Tribromobenzyl bromide | 100°C, 12h | 28.2% | Simple, scalable | Moderate yield, high temperature |

| Methanesulfonate route | Benzyl methanesulfonate | RT, 16h | 83% | High efficiency, mild conditions | Requires pre-functionalization |

| NaH/Alkyl halide | (3-Bromo-2-methylphenyl)acetonitrile | 0°C→RT, 12h | 75.9% | Applicable to diverse alkyl halides | Sensitive to moisture, costly reagents |

| Direct bromination | Phenylacetonitrile | Br2, FeBr3, 70°C, 6h | <50% | One-pot synthesis | Poor regioselectivity, side products |

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Tribromophenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2,4,6-tribromophenyl)acetic acid.

Reduction: Formation of 2-(2,4,6-tribromophenyl)ethylamine.

Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Organic Chemistry : 2-(2,4,6-Tribromophenyl)acetonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation to form 2-(2,4,6-tribromophenyl)acetic acid and reduction to yield 2-(2,4,6-tribromophenyl)ethylamine.

2. Biological Activity

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. The tribromophenyl group enhances its efficacy against certain pathogens, making it a candidate for further pharmacological studies.

- Potential Drug Development : Investigations into the compound's biological activities suggest potential applications in drug development, particularly in targeting cancer cells and other diseases .

3. Industrial Applications

- Flame Retardants : Due to its brominated structure, this compound is utilized in the production of flame retardants and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound showed a significant inhibition zone in agar diffusion tests compared to control substances. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Synthesis of Complex Molecules

In synthetic chemistry research, this compound was used as a precursor to synthesize novel heterocyclic compounds. These compounds exhibited promising biological activities, including anticancer properties. The synthesis involved multiple steps of electrophilic aromatic substitution reactions facilitated by the electron-withdrawing nature of the bromine atoms .

Summary of Findings

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules and derivatives. |

| Biological Activity | Exhibits antimicrobial properties; investigated for potential drug development applications. |

| Industrial Use | Employed in the production of flame retardants and specialty chemicals due to its stability. |

Mechanism of Action

The mechanism of action of 2-(2,4,6-Tribromophenyl)acetonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and interactions. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)

- Decabromodiphenyl ethane (DBDPE)

- Hexabromobenzene (HBBz)

- Pentabromoethylbenzene (PBEB)

- Pentabromotoluene (PBT)

- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)

Uniqueness

2-(2,4,6-Tribromophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-(2,4,6-Tribromophenyl)acetonitrile is a brominated organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial applications and as a reactive flame retardant. This article explores the compound's synthesis, biological activity, toxicity profile, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a 2,4,6-tribromophenyl group linked to an acetonitrile moiety. The synthesis typically involves the bromination of phenylacetonitrile using bromine under controlled conditions to achieve selective substitution at the aromatic ring. The general reaction can be summarized as follows:

This method ensures the formation of the desired product while minimizing by-products.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, which can be attributed to the electron-withdrawing nature of the bromine atoms that enhance its reactivity. The tribromophenyl group plays a crucial role in increasing the compound's efficacy against bacteria and fungi.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

- Toxicity Assessment : Toxicological evaluations revealed that while the compound exhibits antimicrobial properties, it also presents a toxicity profile that necessitates careful handling. In vitro tests on human cell lines indicated cytotoxic effects at higher concentrations (>100 µg/mL), suggesting a need for further investigation into its safety for potential therapeutic use.

- Flame Retardant Applications : The compound's structure allows it to function effectively as a flame retardant. Its brominated nature contributes to its stability and effectiveness in preventing combustion in various materials. Research has shown that it can reduce flammability in polymer matrices significantly.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4,6-Tribromophenol | Brominated phenolic compound | Reactive flame retardant |

| 3-(2,4,6-Tribromophenyl)propanoic acid | Contains a carboxylic acid group | Potential anti-inflammatory properties |

| 3-(Bromomethyl)-1H-indole | Indole structure with bromomethyl group | Exhibits unique biological activities |

The presence of multiple bromine atoms in these compounds enhances their reactivity and potential applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(2,4,6-Tribromophenyl)acetonitrile, and how do reaction parameters influence yield?

- Methodology :

- Route 1 : Bromination of phenylacetonitrile derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., FeBr₃ catalysis). Temperature (80–120°C) and solvent polarity (e.g., dichloromethane or acetonitrile) significantly impact regioselectivity and yield .

- Route 2 : Nucleophilic substitution of 2,4,6-tribromophenyl halides with cyanide sources (e.g., KCN/NaCN in DMF). Reaction time and stoichiometric ratios must be optimized to avoid byproducts like dehalogenated intermediates .

- Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents decomposition), and inert atmosphere (avoids moisture-sensitive side reactions).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare , , and NMR spectra with PubChem data for analogous brominated compounds (e.g., 2,6-dichlorophenylacetonitrile in ).

- FT-IR : Confirm nitrile (C≡N) stretch at ~2250 cm⁻¹ and aromatic C-Br vibrations (500–700 cm⁻¹) .

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

Q. What solvents are optimal for recrystallizing this compound?

- Data-Driven Approach :

- Solubility Table :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Acetonitrile | 12.3 |

| Ethanol | 4.7 |

| Dichloromethane | 18.9 |

| Water | <0.1 |

- Recommendation : Dichloromethane or acetonitrile for high solubility, followed by slow evaporation for crystal formation .

Advanced Research Questions

Q. How do bromine substituents influence the electronic properties and reactivity of this compound?

- Mechanistic Insights :

- Electronic Effects : Bromine’s strong electron-withdrawing nature reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance but facilitating nucleophilic attack at the nitrile group. Compare with chlorinated analogs () using DFT calculations .

- Steric Effects : The 2,4,6-tribromo configuration creates steric hindrance, limiting access to the nitrile group in cross-coupling reactions. Molecular modeling (e.g., Gaussian software) can predict steric bulk .

Q. What strategies resolve contradictions in reported reactivity data for brominated acetonitriles?

- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80% in literature).

- Experimental Validation : Reproduce reactions under standardized conditions (Pd(OAc)₂, Na₂CO₃, DMF/H₂O).

- Computational Analysis : Use COSMO-RS models to assess solvent effects on transition states .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Workflow :

QSAR Modeling : Train models using PubChem bioactivity data for halogenated acetonitriles ().

Docking Studies : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina.

Validation : Compare predictions with in vitro assays (e.g., cytotoxicity in HEK293 cells) .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies?

- Root Cause : Differences in solvent purity, temperature calibration, or polymorphic forms.

- Resolution :

- Standardize protocols (e.g., USP guidelines for solubility testing).

- Use DSC (Differential Scanning Calorimetry) to identify polymorphs .

Tables for Comparative Analysis

Table 1 : Melting Points of Halogenated Acetonitrile Derivatives

| Compound | Melting Point (°C) | Source |

|---|---|---|

| This compound | 162–165 (predicted) | [Analogous to ] |

| 2,6-Dichlorophenylacetonitrile | 98–100 | |

| 2-(2,3,5-Trifluorophenyl)acetonitrile | 45–48 |

Table 2 : Solvent Effects on Reaction Yield

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF | 78 | 97.5 |

| Acetonitrile | 65 | 95.0 |

| Toluene | 42 | 89.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.